molecular formula C13H14ClN3O3S B2913800 2-chloro-N-(1,4-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-6-methylpyridine-3-sulfonamide CAS No. 1808657-84-2

2-chloro-N-(1,4-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-6-methylpyridine-3-sulfonamide

Cat. No.: B2913800
CAS No.: 1808657-84-2
M. Wt: 327.78
InChI Key: CJTYPWKSGKQJIL-UHFFFAOYSA-N
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Description

“2-chloro-N-(1,4-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-6-methylpyridine-3-sulfonamide” is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a pyridine ring substituted with a sulfonamide group, a chloro group, and a dimethyl-oxo-dihydropyridinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-chloro-N-(1,4-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-6-methylpyridine-3-sulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the 6-methyl substitution can be introduced via Friedel-Crafts alkylation.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyridine derivative with chlorosulfonic acid, followed by amination.

    Attachment of the Dimethyl-Oxo-Dihydropyridinyl Moiety: This step may involve the formation of the dihydropyridine ring through a Hantzsch synthesis, followed by oxidation to introduce the oxo group and subsequent chlorination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridine ring, leading to further functionalization.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a pyridine derivative with additional oxo groups, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, sulfonamide derivatives are well-known for their antibacterial properties. This compound could be investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “2-chloro-N-(1,4-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-6-methylpyridine-3-sulfonamide” would depend on its specific application. For instance, if it exhibits antibacterial activity, it may act by inhibiting bacterial enzymes or interfering with bacterial cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

“2-chloro-N-(1,4-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-6-methylpyridine-3-sulfonamide” is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethyl-oxo-dihydropyridinyl moiety. This structural uniqueness may confer distinct biological activities or chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

2-chloro-N-(1,4-dimethyl-2-oxopyridin-3-yl)-6-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S/c1-8-6-7-17(3)13(18)11(8)16-21(19,20)10-5-4-9(2)15-12(10)14/h4-7,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTYPWKSGKQJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1)C)NS(=O)(=O)C2=C(N=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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